UVI3003 is a synthetic compound classified as a retinoid X receptor (RXR) antagonist. [, , , , , , , , , , , ] RXRs are nuclear receptors that play a crucial role in various biological processes, including cell growth, differentiation, and metabolism. [, , , , , , , , , ] As an antagonist, UVI3003 binds to RXRs and blocks their activation by natural ligands, such as 9-cis-retinoic acid. [, , , , , , , , ] This antagonistic activity makes UVI3003 a valuable tool in scientific research, particularly in studying RXR signaling pathways and their roles in development, disease, and environmental toxicology. [, , , , , , , , , , , ]
UVI 3003 is a synthetic compound primarily recognized for its role as a pan-retinoid X receptor antagonist. It has garnered attention in various fields, particularly in biological and medicinal research, due to its interaction with nuclear receptors and potential therapeutic applications. UVI 3003 is classified under the category of retinoid receptor modulators, specifically targeting retinoid X receptors, which are crucial in regulating gene expression related to development and metabolism.
UVI 3003 was first synthesized as part of research into retinoid receptors and their ligands. It is classified as an antagonist of retinoid X receptors, which are part of the nuclear receptor superfamily. These receptors play significant roles in various biological processes, including cell differentiation, proliferation, and apoptosis. UVI 3003’s ability to inhibit these receptors makes it a valuable tool for studying RXR-related pathways and their implications in disease mechanisms, particularly in cancer and metabolic disorders .
The synthesis of UVI 3003 involves several chemical reactions that typically yield high-purity products. The compound is synthesized through the formation of a naphthalene derivative using standard organic synthesis techniques. The process generally includes:
The synthetic route for UVI 3003 can be summarized as follows:
UVI 3003 has a complex molecular structure characterized by its naphthalene core and various functional groups that contribute to its biological activity. The compound's chemical formula is C20H22N2O4S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
UVI 3003 participates in various chemical reactions relevant to its function as an RXR antagonist:
Common reagents used in these reactions include:
The mechanism by which UVI 3003 exerts its effects primarily involves antagonism of retinoid X receptors. By binding to these receptors, UVI 3003 prevents their activation by endogenous ligands such as retinoic acid. This inhibition disrupts RXR-mediated signaling pathways critical for cellular processes such as:
Data from studies indicate that UVI 3003 effectively inhibits RXR activity in various experimental models, including embryonic development assays where it demonstrated teratogenic effects similar to those observed with other RXR modulators .
UVI 3003 is typically presented as a solid at room temperature with good solubility in organic solvents. Its physical state allows for easy handling in laboratory settings.
UVI 3003 has several scientific applications across different research domains:
RXR serves as a universal dimerization partner for over one-third of nuclear receptors, creating signaling platforms that integrate diverse metabolic and developmental cues. Permissive heterodimers (e.g., RXR-PPARγ, RXR-LXR, RXR-FXR) allow activation by ligands for either partner, often exhibiting synergistic responses when both receptors are liganded. In contrast, non-permissive dimers (e.g., RXR-RAR, RXR-VDR, RXR-TR) are primarily activated by the partner receptor’s ligand, with RXR ligands either ineffective or requiring specific contextual conditions [4] [7]. This dichotomy arises from structural allostery: in permissive dimers, RXR agonist binding stabilizes helix 12 (H12) in the LBD, facilitating coactivator recruitment to both partners. Non-permissive partners, however, exert conformational constraints that suppress RXR’s responsiveness to ligands [4] [9].
The FXR/RXR heterodimer exemplifies permissive signaling. Crystallographic studies reveal that RXR binding induces allosteric changes in FXR’s coactivator-binding site, enhancing sensitivity to FXR agonists like WAY-362450. This cooperativity stems from interactions between helices H7-H10 across the dimer interface, which reposition FXR’s H12 to favor an active conformation [2]. Conversely, in non-permissive RXR-TR dimers, apo-TRβ binding triggers microsecond-millisecond (μs-ms) conformational dynamics in RXRα’s LBD, destabilizing its ligand-binding pocket and AF-2 surface—effects reversed only upon thyroid hormone (T3) binding to TRβ [4]. This dynamic silencing ensures pathway fidelity in thyroid hormone signaling.
Heterodimer Type | Partner Receptors | Ligand Responsiveness | Key Structural Features |
---|---|---|---|
Permissive | PPARγ, LXR, FXR | Activated by RXR or partner ligand | Synergistic coactivator recruitment; H12 stabilization |
Non-permissive | RAR, VDR, TR | Primarily activated by partner ligand | Allosteric silencing of RXR; μs-ms dynamics |
UVI 3003 emerged from rational drug design efforts to create RXR-selective modulators. Its chemical scaffold—a tetramethyltetrahydronaphthalene core linked to a phenylacrylic acid moiety—optimizes hydrophobic interactions within RXR’s LBD while sterically hindering H12 repositioning. Molecular modeling revealed that the compound’s extended conformation occupies the ligand-binding pocket without contacting the H12 "trigger" region, a hallmark of antagonists [1] [6]. Unlike partial antagonists that permit weak coactivator binding, UVI 3003 acts as a pure antagonist, evidenced by its ability to suppress basal RXR activity in reporter assays [6] [10].
The compound’s selectivity profile is notable. While it potently inhibits human and xenopus RXRα (IC₅₀ = 0.24 μM and 0.22 μM, respectively), it shows minimal cross-reactivity with related receptors like human PPARγ (EC₅₀ > 10 μM) [10]. This specificity arises from its inability to activate the PPARγ LBD, contrasting with organotin compounds that promiscuously activate RXR-PPARγ heterodimers [1]. UVI 3003’s antagonism is reversible and non-competitive, as demonstrated through fluorescence anisotropy assays tracking coactivator peptide displacement [6].
Functionally, UVI 3003 stabilizes RXR in a transcriptionally inert conformation. X-ray crystallography of RXRα bound to analogous antagonists shows H12 displaced from the active position, instead forming a "lid" over the ligand pocket that blocks coactivator access to the AF-2 surface [6]. This H12 sequestration explains UVI 3003’s efficacy in blocking 9-cis-retinoic acid-driven gene expression without affecting corepressor binding to RAR in RXR-RAR heterodimers [1] [5].
UVI 3003 has been instrumental in dissecting the functional asymmetry within RXR heterodimers. In RXR-PPARγ heterodimers, UVI 3003 antagonizes RXR-dependent transcription but does not inhibit PPARγ agonist-induced activity. This selectivity confirms the permissive nature of this dimer: PPARγ agonists (e.g., rosiglitazone) can activate transcription independently of RXR’s liganded state [4] [8]. However, UVI 3003 prevents synergistic activation when both receptors are co-liganded, highlighting its utility in uncoupling RXR-specific effects. NMR studies demonstrate that PPARγ heterodimerization induces minimal μs-ms dynamics in RXR’s LBD, preserving its responsiveness to antagonists [4].
In RXR-RAR heterodimers, UVI 3003 exerts complex allosteric effects. While it cannot directly silence RAR’s transcriptional activity, it stabilizes RXR in a conformation that favors corepressor retention on RAR—particularly in the absence of RAR agonists. This stabilization occurs through dimer-interface interactions involving helices H7, H9, and H10, which transduce conformational changes to RAR’s corepressor-binding site [4] [7]. Notably, UVI 3003 inhibits RAR-mediated gene expression in embryonic systems, implicating unliganded RXR in maintaining repression during development [5] [8].
The compound’s functional impact extends to cellular differentiation:
Heterodimer | Cellular Process | Effect of UVI 3003 | Molecular Mechanism |
---|---|---|---|
RXR-PPARγ | Adipogenesis | Blocks RXR-driven synergy with PPARγ | Prevents coactivator recruitment to RXR |
RXR-RAR | Embryonic development | Induces teratogenesis | Stabilizes corepressor complex on RAR |
RXR-FXR | Bile acid homeostasis | Inhibits FXR target gene expression | Disrupts allosteric communication at dimer interface |
UVI 3003 remains a cornerstone tool for nuclear receptor research, enabling precise interrogation of RXR’s contribution to heterodimeric signaling complexes. Its structural and functional insights continue to inform the development of isoform-selective RXR modulators for metabolic and neoplastic diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7